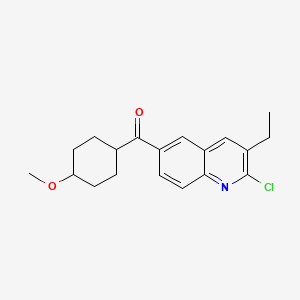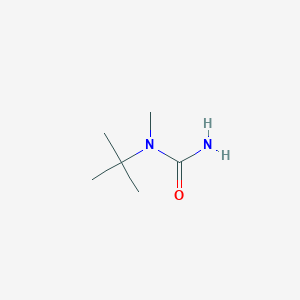
3-Ethyl-3-phenylhexane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-phenylhexane-2,5-dione is an organic compound with the molecular formula C14H18O2. It is a diketone, meaning it contains two ketone functional groups. The compound is characterized by its ethyl and phenyl substituents attached to a hexane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-phenylhexane-2,5-dione can be achieved through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and acetophenone in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic attack on the carbonyl carbon of acetophenone, followed by dehydration to yield the desired diketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Claisen condensation reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-phenylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethyl-3-phenylhexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-phenylhexane-2,5-dione involves its interaction with various molecular targets, primarily through its carbonyl groups. These groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s reactivity is largely determined by the presence of the two ketone groups, which can participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-2,4-pentanedione: Similar structure but with different substituents.
3-Phenyl-2,4-pentanedione: Contains a phenyl group but lacks the ethyl substituent.
2,5-Hexanedione: A simpler diketone without the ethyl and phenyl groups.
Uniqueness
3-Ethyl-3-phenylhexane-2,5-dione is unique due to the presence of both ethyl and phenyl groups, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from other diketones.
Propiedades
Número CAS |
583887-47-2 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-ethyl-3-phenylhexane-2,5-dione |
InChI |
InChI=1S/C14H18O2/c1-4-14(12(3)16,10-11(2)15)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3 |
Clave InChI |
DURJSULVRYYTHN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(=O)C)(C1=CC=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


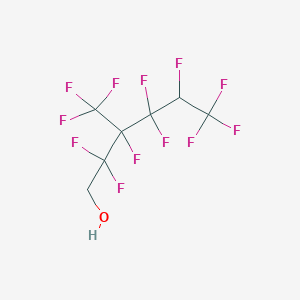
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
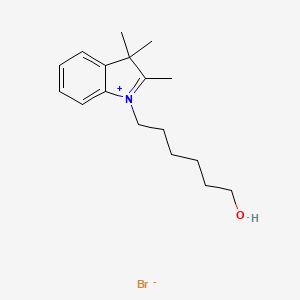
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
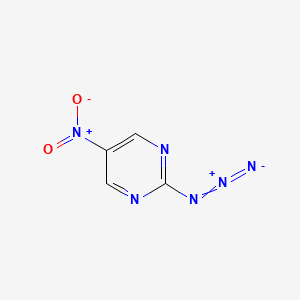
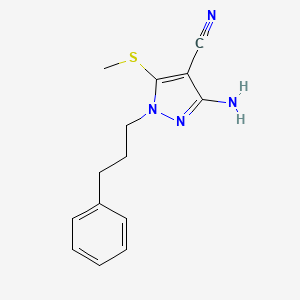

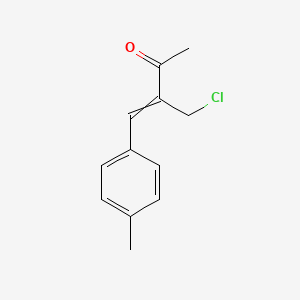
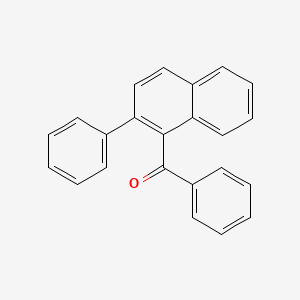
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)
